12-Methoxy-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),7,11(19),12,14-hexaene-9,16-dione
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Overview
Description
Nyssoside is a natural glycoside compound primarily found in plants of the family Nyssaceae. It consists of a glycoside group and a sugar molecule, featuring a benzene ring and a pyran ring in its chemical structure. Nyssoside is known for its bitter taste and slightly acidic nature. This compound has garnered attention due to its diverse applications in the medical field, including its antibacterial, anti-inflammatory, and antioxidant properties .
Preparation Methods
Nyssoside is typically extracted from plants of the Nyssaceae family. The preparation process involves several steps:
Collection and Crushing: Leaves, stems, or roots of the plant are collected and crushed.
Extraction: The crushed plant material is subjected to extraction using suitable solvents such as alcohols or water.
Filtration and Concentration: The extract is filtered and concentrated to obtain a solution containing Nyssoside.
Purification: The pure Nyssoside product is obtained through crystallization or purification processes.
Chemical Reactions Analysis
Nyssoside undergoes various chemical reactions, including:
Scientific Research Applications
Nyssoside has a wide range of scientific research applications:
Mechanism of Action
Nyssoside exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Nyssoside scavenges free radicals, thereby reducing oxidative stress and preventing cellular damage.
Antibacterial Activity: Nyssoside inhibits the growth of pathogenic bacteria by disrupting their cellular processes and structures.
Anti-inflammatory Activity: Nyssoside inhibits the production of prostaglandins and other inflammatory mediators, reducing inflammation and associated symptoms.
Comparison with Similar Compounds
Nyssoside is unique compared to other similar compounds due to its specific chemical structure and properties. Some similar compounds include:
Ellagic Acid: Like Nyssoside, ellagic acid exhibits antioxidant and antibacterial properties.
Quercetin: Quercetin is another flavonoid with antioxidant and anti-inflammatory properties.
Rutin: Rutin shares some similarities with Nyssoside in terms of its glycoside structure and biological activities.
Properties
IUPAC Name |
12-methoxy-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),7,11(19),12,14-hexaene-9,16-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O13/c1-29-16-9(32-22-15(26)14(25)13(24)10(4-23)33-22)3-7-11-12-6(20(27)34-18(11)16)2-8-17(31-5-30-8)19(12)35-21(7)28/h2-3,10,13-15,22-26H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBCRZZTWJVLJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3=C1OC(=O)C4=CC5=C(C(=C43)OC2=O)OCO5)OC6C(C(C(C(O6)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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